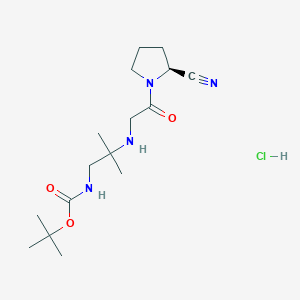
(S)-tert-Butyl (2-((2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl)amino)-2-methylpropyl)carbamate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-tert-Butyl (2-((2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl)amino)-2-methylpropyl)carbamate hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a cyanide group, and a carbamate moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (2-((2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl)amino)-2-methylpropyl)carbamate hydrochloride typically involves multiple stepsCommon reagents used in these reactions include primary amines, diols, and various catalysts such as Cp*Ir complexes . The reaction conditions often involve controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(S)-tert-Butyl (2-((2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl)amino)-2-methylpropyl)carbamate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the cyanide group to other functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts . The reaction conditions vary depending on the desired product, but they often involve specific temperatures, pressures, and solvents.
Major Products
Aplicaciones Científicas De Investigación
(S)-tert-Butyl (2-((2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl)amino)-2-methylpropyl)carbamate hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (S)-tert-Butyl (2-((2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl)amino)-2-methylpropyl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrrolidine derivatives and carbamate-containing molecules. Examples include:
- Pyrrolidine
- Piperidine derivatives
Uniqueness
What sets (S)-tert-Butyl (2-((2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl)amino)-2-methylpropyl)carbamate hydrochloride apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C16H29ClN4O3 |
|---|---|
Peso molecular |
360.9 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-2-methylpropyl]carbamate;hydrochloride |
InChI |
InChI=1S/C16H28N4O3.ClH/c1-15(2,3)23-14(22)18-11-16(4,5)19-10-13(21)20-8-6-7-12(20)9-17;/h12,19H,6-8,10-11H2,1-5H3,(H,18,22);1H/t12-;/m0./s1 |
Clave InChI |
SANASMJSUCUGLY-YDALLXLXSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NCC(C)(C)NCC(=O)N1CCC[C@H]1C#N.Cl |
SMILES canónico |
CC(C)(C)OC(=O)NCC(C)(C)NCC(=O)N1CCCC1C#N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



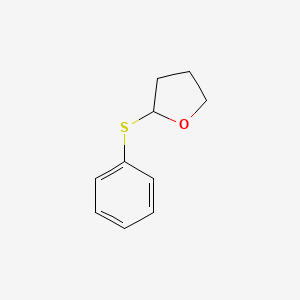
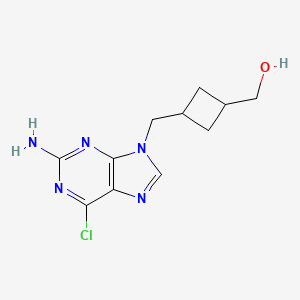
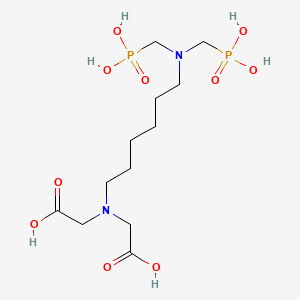

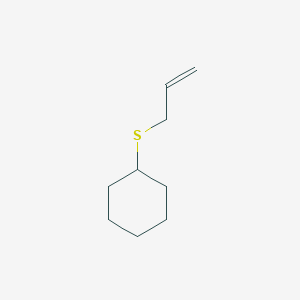
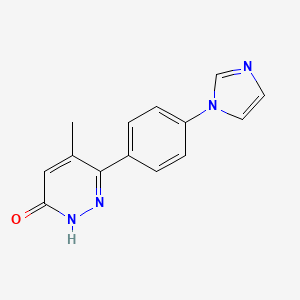
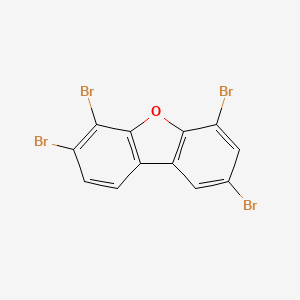
![N-(2,6-difluorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B12904232.png)


![Diethyl acetamido[4-[2-oxo-3-oxazolidinyl]butyl]malonate](/img/structure/B12904240.png)
![2-Bromo-1-[(2S,4S)-2-(5-tert-butyl-1,3,4-oxadiazole-2-carbonyl)-4-fluoropyrrolidin-1-yl]ethan-1-one](/img/structure/B12904244.png)

